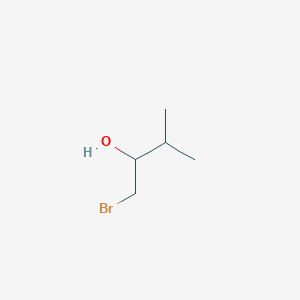
1-Bromo-3-methyl-2-butanol
Übersicht
Beschreibung
“1-Bromo-3-methyl-2-butanol” is a chemical compound with the molecular formula C5H11BrO . It is also known by other names such as “1-bromo-3-methylbutan-2-ol” and "3-Bromo-3-methyl-2-butanol" . The molecular weight of this compound is 167.04 g/mol .
Synthesis Analysis
The synthesis of “1-Bromo-3-methyl-2-butanol” can be achieved through the bromination of alcohols . In a laboratory experiment, students were provided an alcohol starting material and were charged with determining the product or product mixture produced using relevant spectroscopic data . The experiment solidified NMR analysis skills while reinforcing the mechanistic reasoning that supports the study of organic reactions .
Molecular Structure Analysis
The molecular structure of “1-Bromo-3-methyl-2-butanol” can be represented by the InChI string InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 . The compound has a topological polar surface area of 20.2 Ų and a complexity of 45.3 .
Chemical Reactions Analysis
The chemical reactions involving “1-Bromo-3-methyl-2-butanol” can be analyzed through the bromination of isomeric alcohols . The reaction leads to rearrangement products by way of carbocation intermediates .
Physical And Chemical Properties Analysis
“1-Bromo-3-methyl-2-butanol” has several computed properties. It has a molecular weight of 167.04 g/mol, an XLogP3-AA of 1.7, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 165.99933 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products
1-Bromo-3-methyl-2-butanol serves as a source of the 3,3-dimethylallyl group in the synthesis of complex natural products. This compound is instrumental in constructing molecules that mimic natural product structures, which are often characterized by their biological activities .
Medicinal Chemistry
In medicinal chemistry, 1-Bromo-3-methyl-2-butanol is utilized in the synthesis of base-modified pyrimidine nucleosides. These modified nucleosides have potential therapeutic applications, including antiviral and anticancer treatments .
Agricultural Chemistry
The compound’s role in agricultural chemistry is linked to its use in synthesizing indole derivatives, which are prevalent in certain alkaloids. These compounds are significant for their role in plant growth and defense mechanisms, offering potential enhancements in agricultural productivity .
Materials Science
1-Bromo-3-methyl-2-butanol is used in materials science for the preparation of polymers and other advanced materials. Its incorporation into various chemical reactions allows for the development of materials with specific desired properties .
Environmental Science
In environmental science, 1-Bromo-3-methyl-2-butanol’s derivatives are explored for their potential use as biofuels. Research focuses on the microbial production of higher alcohols like isopentanol, which can be derived from similar compounds and serve as sustainable fuel alternatives .
Food Industry
This compound is related to the production of flavor compounds in the food industry. While not directly used, its structural analogs contribute to the formation of branched-chain aldehydes, which are key flavor compounds in various food products .
Cosmetics
In the cosmetics industry, derivatives of 1-Bromo-3-methyl-2-butanol are investigated for use as denaturants in cosmetic alcohols. They may serve as substitutes for other solvents in the production of fragrances and other cosmetic products .
Biotechnology
1-Bromo-3-methyl-2-butanol is a valuable biochemical in proteomics research. It is used in the study of proteins and enzymes, contributing to our understanding of biological processes and the development of biotechnological applications .
Wirkmechanismus
Target of Action
1-Bromo-3-methyl-2-butanol is a brominated alcohol, and its primary targets are organic molecules that can undergo nucleophilic substitution reactions . These targets include other alcohols, alkyl halides, and esters .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . In this process, a nucleophile (a molecule or ion that donates an electron pair) replaces a group of atoms in another molecule . For 1-Bromo-3-methyl-2-butanol, the bromine atom acts as a leaving group, allowing the alcohol to react with other molecules . This reaction can lead to the formation of new compounds, such as alkyl halides .
Biochemical Pathways
The biochemical pathways affected by 1-Bromo-3-methyl-2-butanol are primarily those involving the synthesis of organic compounds . The bromination of alcohols, such as 1-Bromo-3-methyl-2-butanol, can lead to the production of useful synthetic intermediates capable of further functionalization . These intermediates can then participate in other biochemical reactions, leading to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Like other alcohols, it is likely to be absorbed through the gastrointestinal tract and distributed throughout the body . The compound’s bioavailability would depend on factors such as its concentration, the presence of other substances, and individual physiological differences .
Result of Action
The molecular and cellular effects of 1-Bromo-3-methyl-2-butanol’s action are largely dependent on the specific reactions it undergoes. For example, in the case of nucleophilic substitution reactions, the compound can lead to the formation of new organic compounds . These new compounds can have various effects, depending on their specific structures and properties .
Action Environment
The action, efficacy, and stability of 1-Bromo-3-methyl-2-butanol can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound . For example, the rate of nucleophilic substitution reactions can be affected by the concentration of the nucleophile and the leaving group .
Safety and Hazards
Zukünftige Richtungen
As for future directions, the bromination of isomeric alcohols, including “1-Bromo-3-methyl-2-butanol”, can be further explored in organic chemistry laboratory experiments . These experiments can be adapted to align with available instrumentation to best meet the needs of students . They can also be used to strengthen and reinforce the mechanistic principles underpinning organic reactions while solidifying NMR analysis skills .
Eigenschaften
IUPAC Name |
1-bromo-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPUKUMEVJBTRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-methylbutan-2-ol | |
CAS RN |
1438-12-6 | |
| Record name | 1-bromo-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



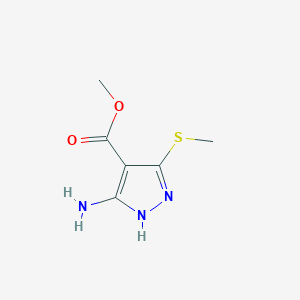
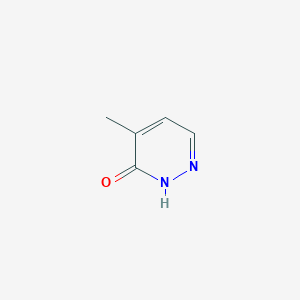
![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)
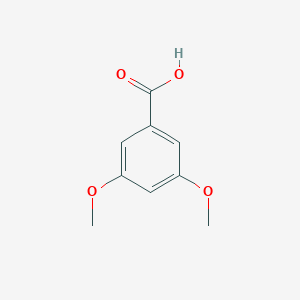
![(6Ar,10aR)-6,6,9-trimethyl-3-(2,2,3,3,3-pentadeuteriopropyl)-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B44332.png)
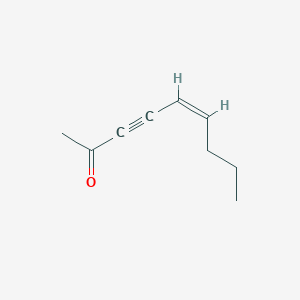


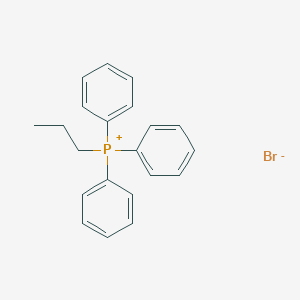
![N-methyl-N-[(4-methylphenyl)(phenyl)methyl]amine](/img/structure/B44348.png)
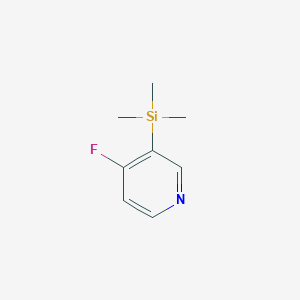
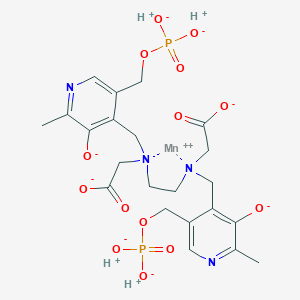
![[(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B44353.png)
